1-Nitro-4-octadeca-10,12-diynoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-octadeca-10,12-diynoxybenzene is a chemical compound with the molecular formula C24H33NO3 and a molecular weight of 383.52372 . This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a long alkyne chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-Nitro-4-octadeca-10,12-diynoxybenzene typically involves the reaction of 4-nitrophenol with 10,12-octadecadiyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Nitro-4-octadeca-10,12-diynoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-4-octadeca-10,12-diynoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-octadeca-10,12-diynoxybenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne chain can also participate in reactions that modify the structure and function of biological molecules. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
1-Nitro-4-octadeca-10,12-diynoxybenzene can be compared with other similar compounds, such as:
1-Nitro-4-(10,12-octadecadiyn-1-yloxy)benzene: A closely related compound with similar structural features.
4-Nitrophenyl octadecadiynyl ether: Another compound with a nitro group and an alkyne chain, but with different connectivity.
4-Nitro-1-(octadecadiyn-1-yloxy)benzene: A compound with a similar alkyne chain but different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H33NO3 |
---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
1-nitro-4-octadeca-10,12-diynoxybenzene |
InChI |
InChI=1S/C24H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-5,10-17,22H2,1H3 |
InChI Key |
FBCGUJGNXAYFRK-UHFFFAOYSA-N |
SMILES |
CCCCCC#CC#CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC#CC#CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.